1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone
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Description
“1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone” is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-member aromatic ring with one sulfur atom and one nitrogen atom . Thiazole analogues have been shown to have significant biological and pharmacological significance .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-(2-bromoacetyl-6-methylbenzothiazole with 1-aryl/alkyl-3-(N-nitroamidino)thiourea in DMF . The reaction mixture is stirred and triethylamine is added, and the mixture is maintained at a temperature of 50-60°C for 15 minutes .Molecular Structure Analysis
The molecular structure of these compounds is characterized by elemental analysis, IR, 1H and 13C NMR, and mass spectral techniques . For example, the compound (4-Amino-2-(4-ethoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone has been found to have a carbon content of 58.65%, a hydrogen content of 4.54%, and a nitrogen content of 13.36% .Future Directions
The future directions in the research of these compounds could involve further exploration of their biological activities. For instance, more compounds could be synthesized and screened for their antibacterial, antioxidant, and anti-proliferative activities . Additionally, their potential for DNA cleavage could be further evaluated . Molecular docking studies could also be conducted to investigate their interactions with various proteins .
properties
IUPAC Name |
1-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-3-9-7-10-6(8)5(12-7)4(2)11/h3,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLFAGXHEHPGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone |
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